molecular formula C8H8N2O B1297023 3-(2-oxopyridin-1(2H)-yl)propanenitrile CAS No. 25386-51-0

3-(2-oxopyridin-1(2H)-yl)propanenitrile

Cat. No.: B1297023
CAS No.: 25386-51-0
M. Wt: 148.16 g/mol
InChI Key: MJTBYZQWCCOBSJ-UHFFFAOYSA-N
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Description

3-(2-oxopyridin-1(2H)-yl)propanenitrile is an organic compound that features a pyridine ring with a ketone group at the 2-position and a propanenitrile group at the 3-position

Scientific Research Applications

3-(2-oxopyridin-1(2H)-yl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals and other elements.

    Biological Studies: The compound is studied for its biological activity, including its potential as an anti-cancer agent and its ability to inhibit specific enzymes involved in disease pathways.

Future Directions

The future directions for the study of “3-(2-oxopyridin-1(2H)-yl)propanenitrile” could involve further exploration of its potential applications, particularly in the field of medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile typically involves the reaction of 2-oxopyridine with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen of the 2-oxopyridine attacks the electrophilic carbon of the acrylonitrile, followed by cyclization and dehydration steps to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopyridin-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(2-oxopyridin-1(2H)-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand.

Comparison with Similar Compounds

Similar Compounds

    2-oxopyridine: A simpler analog with similar chemical properties but lacking the propanenitrile group.

    3-(2-oxopyridin-1(2H)-yl)propanoic acid: A related compound where the nitrile group is replaced by a carboxylic acid group.

    3-(2-oxopyridin-1(2H)-yl)propylamine: A derivative where the nitrile group is reduced to an amine.

Uniqueness

3-(2-oxopyridin-1(2H)-yl)propanenitrile is unique due to its combination of a pyridine ring with a ketone group and a propanenitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-(2-oxopyridin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTBYZQWCCOBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326200
Record name 3-(2-Oxopyridin-1(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25386-51-0
Record name NSC525259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Oxopyridin-1(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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